2-Chloropropane-1,2-diol

Catalog No.
S14833445
CAS No.
185805-20-3
M.F
C3H7ClO2
M. Wt
110.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropropane-1,2-diol

CAS Number

185805-20-3

Product Name

2-Chloropropane-1,2-diol

IUPAC Name

2-chloropropane-1,2-diol

Molecular Formula

C3H7ClO2

Molecular Weight

110.54 g/mol

InChI

InChI=1S/C3H7ClO2/c1-3(4,6)2-5/h5-6H,2H2,1H3

InChI Key

HTTUMRADGWHWMV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(O)Cl

2-Chloropropane-1,2-diol, also known as 3-chloropropanediol, is a chemical compound with the molecular formula C3H7ClO2\text{C}_3\text{H}_7\text{ClO}_2 and a molecular weight of approximately 110.54 g/mol. It is classified as a chlorinated propanediol and features a hydroxyl group (-OH) and a chlorine atom attached to the propane backbone. This compound appears as a colorless liquid with a pleasant odor and has a tendency to develop a straw color upon aging. Its boiling point ranges from 114 °C to 120 °C, while it decomposes at around 213 °C .

Typical of alcohols and chlorinated compounds. Notably, it can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines. Additionally, it can react with acids to form esters or with bases to generate alcohols through dehydrochlorination .

Example Reactions

  • Hydrolysis:
    C3H7ClO2+H2OC3H8O2+HCl\text{C}_3\text{H}_7\text{ClO}_2+\text{H}_2\text{O}\rightarrow \text{C}_3\text{H}_8\text{O}_2+\text{HCl}
  • Esterification:
    C3H7ClO2+RCOOHC3H7ClOOC+H2O\text{C}_3\text{H}_7\text{ClO}_2+\text{RCOOH}\rightarrow \text{C}_3\text{H}_7\text{ClOOC}+\text{H}_2\text{O}

Research indicates that 2-chloropropane-1,2-diol exhibits biological activity that may raise safety concerns. Studies have shown potential immunotoxic effects in animal models, suggesting that exposure could lead to adverse health outcomes, including irritation of the eyes and respiratory tract, nausea, and dizziness . The compound has been linked to the formation of toxic byproducts during food processing, particularly in oils subjected to high temperatures .

The synthesis of 2-chloropropane-1,2-diol can be achieved through several methods:

  • Chlorination of Propylene Glycol: This method involves the direct chlorination of propylene glycol using chlorine gas under controlled conditions.
  • Reaction of Propylene Oxide with Hydrochloric Acid: Propylene oxide reacts with hydrochloric acid to yield 2-chloropropane-1,2-diol as a product.
  • Glycerol Hydrogenolysis: Recent advancements suggest that glycerol can be converted into this compound through hydrogenolysis processes involving catalytic systems that facilitate the reaction under mild conditions .

2-Chloropropane-1,2-diol finds applications primarily in the food industry as an emulsifier and stabilizer. It is also used in various industrial applications such as:

  • Chemical Intermediate: It serves as a precursor for synthesizing other chemical compounds.
  • Solvent: Utilized in formulations for coatings and adhesives.
  • Food Additive: Employed in food processing to enhance texture and stability.

Studies on the interactions of 2-chloropropane-1,2-diol with biological systems have highlighted its potential toxicity. For instance, research has demonstrated that exposure can lead to immunotoxic effects in animal models, indicating the need for careful handling and regulation in food products . Additionally, its interaction with other food components during processing can result in the formation of harmful chlorinated byproducts.

Several compounds share structural similarities with 2-chloropropane-1,2-diol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
1-Chloro-2-propanolC₃H₇ClOUsed as an intermediate in organic synthesis; less toxic than its chlorinated counterpart.
3-Chloro-1,2-propanediolC₃H₇ClO₂A known contaminant in foods; associated with health risks similar to those of 2-chloropropane-1,2-diol.
Glycerol ChlorohydrinC₃H₈ClO₂Used in pharmaceuticals; has different physical properties but shares similar reactivity patterns.
Chloropropylene GlycolC₃H₇ClO₂Commonly used as an antifreeze agent; distinct applications compared to food-related uses of 2-chloropropane-1,2-diol.

The uniqueness of 2-chloropropane-1,2-diol lies in its specific applications within the food industry and its potential health implications that necessitate further investigation.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

110.0134572 g/mol

Monoisotopic Mass

110.0134572 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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